molecular formula C13H10FNO2 B2926900 N-(4-fluorophenyl)-4-hydroxybenzamide CAS No. 459419-73-9

N-(4-fluorophenyl)-4-hydroxybenzamide

Cat. No.: B2926900
CAS No.: 459419-73-9
M. Wt: 231.226
InChI Key: KLWSUBIYNNYVJA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom attached to the phenyl ring and a hydroxyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-hydroxybenzamide typically involves the reaction of 4-fluoroaniline with 4-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-fluorophenyl)-4-hydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. Additionally, the hydroxyl group can form hydrogen bonds with amino acid residues in the target protein, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-4-hydroxybenzoic acid
  • N-(4-fluorophenyl)-4-hydroxybenzylamine
  • N-(4-bromophenyl)-4-hydroxybenzamide

Uniqueness

N-(4-fluorophenyl)-4-hydroxybenzamide is unique due to the combination of the fluorine atom and the hydroxyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances its stability and lipophilicity, while the hydroxyl group provides additional sites for hydrogen bonding and reactivity .

Properties

IUPAC Name

N-(4-fluorophenyl)-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(16)8-2-9/h1-8,16H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWSUBIYNNYVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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